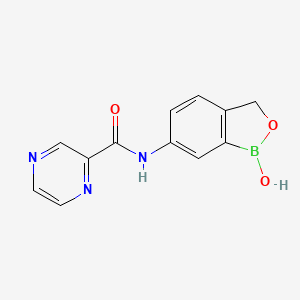![molecular formula C30H44N2O B13997313 (4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one CAS No. 25849-97-2](/img/structure/B13997313.png)
(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one is an organic compound that belongs to the class of naphthalenones This compound features a naphthalene core substituted with cyclohexylbutyl groups and amino and imino functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one can be achieved through a multi-step process:
Formation of the Naphthalenone Core: The naphthalenone core can be synthesized via Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.
Introduction of Cyclohexylbutyl Groups: The cyclohexylbutyl groups can be introduced through alkylation reactions using cyclohexylbutyl halides in the presence of a strong base.
Amino and Imino Functionalization: The amino and imino groups can be introduced through reductive amination reactions using suitable amines and reducing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and imino functionalities, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the imino group can yield the corresponding amine.
Substitution: The naphthalenone core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalenones depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science:
Biology
Medicinal Chemistry: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Polymer Science: Used as a monomer or additive in the synthesis of advanced polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
(4e)-2-[(4-Cyclohexylbutyl)amino]-4-[(4-cyclohexylbutyl)imino]naphthalen-1(4h)-one analogs: Compounds with similar structures but different substituents on the naphthalene core.
Naphthalenone derivatives: Compounds with various functional groups attached to the naphthalene core.
Uniqueness
The unique combination of cyclohexylbutyl groups and amino and imino functionalities in this compound distinguishes it from other naphthalenone derivatives. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved material properties in industrial applications.
Propiedades
Número CAS |
25849-97-2 |
|---|---|
Fórmula molecular |
C30H44N2O |
Peso molecular |
448.7 g/mol |
Nombre IUPAC |
2-(4-cyclohexylbutylamino)-4-(4-cyclohexylbutylimino)naphthalen-1-one |
InChI |
InChI=1S/C30H44N2O/c33-30-27-20-8-7-19-26(27)28(31-21-11-9-17-24-13-3-1-4-14-24)23-29(30)32-22-12-10-18-25-15-5-2-6-16-25/h7-8,19-20,23-25,32H,1-6,9-18,21-22H2 |
Clave InChI |
GUFBZRIJGYVCBF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCCCNC2=CC(=NCCCCC3CCCCC3)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


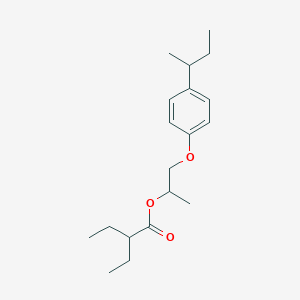
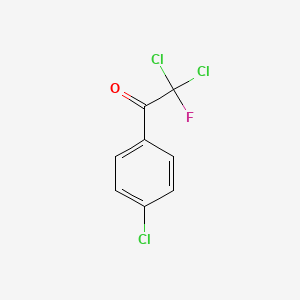
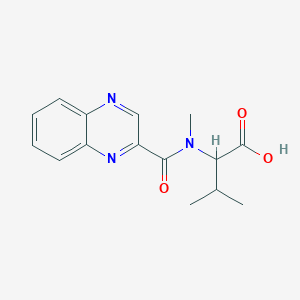
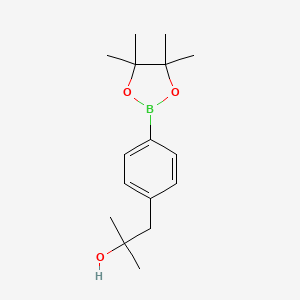
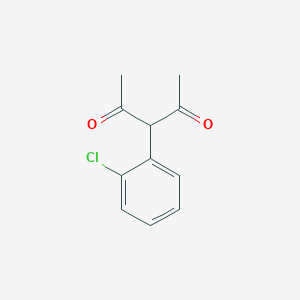
![N'-[(5-amino-1-benzyltriazol-4-yl)methyl]oxamide](/img/structure/B13997285.png)

![4-[1,3-Bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B13997300.png)
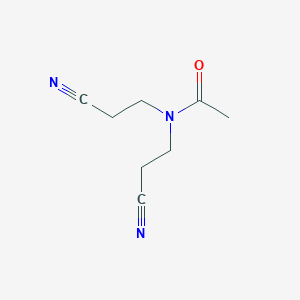
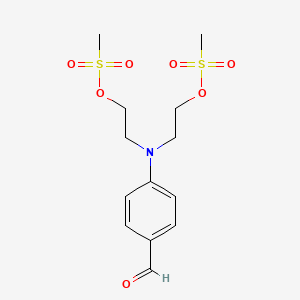
![Methyl 2-[(2,2-dichloroacetyl)amino]benzoate](/img/structure/B13997326.png)
![17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B13997332.png)
![8-[4-(Dimethylamino)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13997335.png)
